molecular formula C12H14O2 B8326616 2-Benzyloxymethyl-4,5-dihydrofuran

2-Benzyloxymethyl-4,5-dihydrofuran

Cat. No.: B8326616
M. Wt: 190.24 g/mol
InChI Key: HKWZOILKOFYBOG-UHFFFAOYSA-N
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Description

2-Benzyloxymethyl-4,5-dihydrofuran is a valuable dihydrofuran derivative serving as a key synthetic intermediate and building block in organic and medicinal chemistry research. This compound is notably used in multi-step synthetic routes to access more complex structures. For instance, it has been utilized as a precursor in the preparation of bicyclic cyclobutanones, which are advanced intermediates for the photochemical synthesis of novel nucleoside analogues . Such nucleoside analogues are an important class of medicinal compounds explored for their potential as antitumor, antiviral, and antibiotic agents . The dihydrofuran scaffold is a prominent feature in many natural products and is extensively studied in various biological applications . As a substituted dihydrofuran, this compound provides researchers with a versatile chiral template for developing potential therapeutic agents and probing biological mechanisms. Its structure, containing a benzyl-protected hydroxymethyl group, allows for further functionalization and deprotection, making it a flexible starting point for synthetic campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-(phenylmethoxymethyl)-2,3-dihydrofuran

InChI

InChI=1S/C12H14O2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-3,5-7H,4,8-10H2

InChI Key

HKWZOILKOFYBOG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C1)COCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, electronic properties, and applications of 2-benzyloxymethyl-4,5-dihydrofuran can be contextualized by comparing it to other dihydrofuran derivatives. Key structural analogs include:

2,5-Dimethoxy-2,5-dihydrofuran (CAS 332-77-4)

  • Substituents : Methoxy groups at positions 2 and 5.
  • Properties: Methoxy groups are strong electron donors, enhancing the ring's electron density. This increases susceptibility to electrophilic attacks but reduces steric hindrance compared to bulkier substituents like benzyloxymethyl.
  • Applications : Used in fine chemical synthesis, though specific applications are less documented compared to benzyloxymethyl analogs .

2-Dicyanomethylen-3-cyano-4-methyl-5-phenyl-5-trifluoromethyl-2,5-dihydrofuran (CF3-Ph-TCF)

  • Substituents: Electron-withdrawing cyano and trifluoromethyl groups.
  • Properties: The electron-deficient dihydrofuran core enhances nonlinear optical (NLO) properties. Chromophores containing CF3-Ph-TCF exhibit a 2-fold increase in molecular hyperpolarizability (γ) and a 3-fold improvement in electro-optic response (r33) over simpler analogs, making them valuable in photonics .
  • Contrast : Unlike this compound, CF3-Ph-TCF prioritizes electronic modulation over steric considerations.

4,5,5-Trimethyl-2-phenyl-2-hydroxy-2,5-dihydrofuran

  • Substituents : Hydroxy and trimethyl groups.
  • Trimethyl substituents increase steric bulk, which may hinder ring-opening reactions.
  • Applications : Studied for antibacterial activity, reflecting a biological focus distinct from the synthetic applications of this compound .

Data Table: Structural and Functional Comparison

Compound Substituents Key Properties Synthesis Yield/Notes Applications
This compound 2-Benzyloxymethyl Moderate electron density, steric bulk ~10% yield (unoptimized) Bicyclic framework synthesis
2,5-Dimethoxy-2,5-dihydrofuran 2,5-Methoxy High electron density Not reported Fine chemical intermediates
CF3-Ph-TCF Cyano, trifluoromethyl, phenyl Electron-deficient, high NLO response Not reported Photonic materials
4,5,5-Trimethyl-2-phenyl-2-hydroxy-2,5-dihydrofuran Hydroxy, trimethyl, phenyl Hydrogen-bonding, steric bulk Not reported Antibacterial agents

Key Research Findings

  • Reactivity: The benzyloxymethyl group in this compound balances steric bulk and moderate electron donation, enabling regioselective cycloadditions . In contrast, methoxy or cyano substituents prioritize electronic effects over steric considerations .
  • Synthetic Utility : While this compound is pivotal in photochemical syntheses, its low yield highlights a need for optimization compared to other dihydrofurans with more established protocols.
  • Functional Diversity : Dihydrofuran derivatives exhibit broad applicability, spanning materials science (CF3-Ph-TCF) to medicinal chemistry (4,5,5-trimethyl-2-phenyl-2-hydroxy analog) .

Preparation Methods

Dichloroketene Cycloaddition

The synthesis begins with 2-benzyloxymethyl-4,5-dihydrofuran (2 ) as a precursor. A dichloroketene intermediate is generated in situ via reaction of dichloroacetyl chloride with triethylamine in hexanes. Cycloaddition to the dihydrofuran’s vinyl ether moiety yields 1-(benzyloxymethyl)-7,7-dichloro-2-oxabicyclo[3.2.0]heptan-6-one. Subsequent dechlorination using zinc and ammonium chloride in methanol affords the bicycloheptanone 3 (10% yield).

Key Data :

  • Reagents : Dichloroacetyl chloride, Zn/NH₄Cl.

  • Conditions : Reflux in hexanes (20 min), room-temperature dechlorination.

  • Yield : 10% (unoptimized).

Limitations and Optimization

The low yield stems from competing side reactions during cycloaddition. Polar solvents (e.g., acetonitrile) and controlled stoichiometry may enhance selectivity.

Copper(I)-Mediated Cyclization of Dibromohomoallylic Alcohols

Cyclization Mechanism

Dibromohomoallylic alcohols undergo intramolecular cyclization via CuI/1,10-phenanthroline catalysis in 1,4-dioxane at 115°C. This method directly yields 2-benzyloxymethyl-4-bromo-2,3-dihydrofuran (3i ) with 82% efficiency. The reaction proceeds through a bromonium ion intermediate, favoring cis-diastereoselectivity.

Key Data :

  • Reagents : CuI, Cs₂CO₃, 1,10-phenanthroline.

  • Conditions : 115°C, 16 h, inert atmosphere.

  • Yield : 82%.

Solvent and Substrate Effects

Polar solvents (e.g., acetone) favor cycloelimination over cyclization, while non-polar solvents (benzene) enhance diastereomeric purity.

Nucleophilic Ring-Opening of Epoxides

Epoxide Activation

R-(-)-2-benzyloxymethyl oxirane (R-2 ) undergoes nucleophilic ring-opening with dianions derived from phenylselanylacetic acid (PhSeCH₂CO₂H) or phenylsulfanyl acetic acid (PhSCH₂CO₂H). Oxidation with H₂O₂ or m-CPBA generates selenoxide or sulfoxide intermediates, which undergo syn-elimination to yield R-(+)-5-benzyloxymethyl-5H-furan-2-one (R-1 ).

Key Data :

  • Reagents : PhSeCH₂CO₂H, H₂O₂, m-CPBA.

  • Conditions : -78°C (dianion formation), room-temperature elimination.

  • Yield : 61% (two-step), 35% (three-step).

Stereochemical Integrity

Chiral GC analysis confirms ≥95% enantiomeric excess (ee), making this method suitable for asymmetric synthesis.

Protection-Deprotection Strategies

Hydroxymethyl Protection

(S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one is protected with benzyl bromide using NaH in DMF. The reaction proceeds via alkoxide formation, yielding (S)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one with 29% yield after silica gel chromatography.

Key Data :

  • Reagents : Benzyl bromide, NaH, DMF.

  • Conditions : 0°C to room temperature, 12 h.

  • Yield : 29%.

Limitations

Competitive elimination and low nucleophilicity of the secondary alcohol limit efficiency. Alternative bases (e.g., KOtBu) may improve yields.

Mitsunobu Inversion and Reductive Amination

Stereochemical Modulation

A racemic mixture of 1-benzyloxy-but-3-en-2-ol undergoes Mitsunobu inversion with p-nitrobenzoic acid and DIAD to achieve >96% ee. Subsequent photochemical [2+2] cycloaddition and reductive amination yield enantiomerically pure this compound derivatives.

Key Data :

  • Reagents : DIAD, Ph₃P, p-nitrobenzoic acid.

  • Conditions : 23°C, 40 min.

  • Yield : 87% (three-step).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.37–7.28 (m, 5H, Ar-H), 4.57 (d, J = 3.2 Hz, 2H, OCH₂Ph), 4.70–4.64 (m, 1H, CH-O), 3.70–3.67 (dd, J = 3.2, 10.8 Hz, 2H, CH₂OBn).

  • IR (neat): 1805 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C).

Comparative Performance Table

MethodKey ReagentsYield (%)Stereoselectivity
CuI-Mediated CyclizationCuI, Cs₂CO₃82Moderate
Photochemical [2+2]Dichloroacetyl chloride10Low
Epoxide Ring-OpeningPhSeCH₂CO₂H61High (≥95% ee)
Protection-DeprotectionBnBr, NaH29N/A
Mitsunobu InversionDIAD, Ph₃P87High (>96% ee)

Q & A

Q. How is this compound utilized in constructing bioactive natural product scaffolds?

  • Methodology : The 4,5-dihydrofuran core is a precursor for furanones and spirocyclic derivatives. For instance, electrophilic derivatization (e.g., silylation or bromination) generates intermediates like 2(5H)-furanone, which is pivotal in synthesizing cheimonophyllal and jiadifenlactone analogs .

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